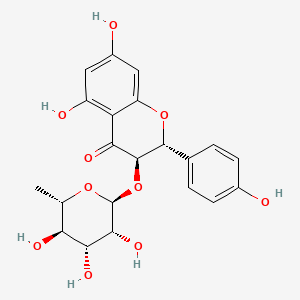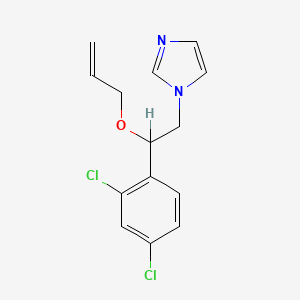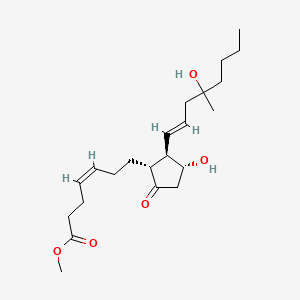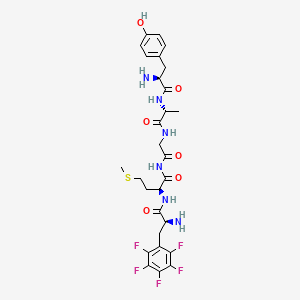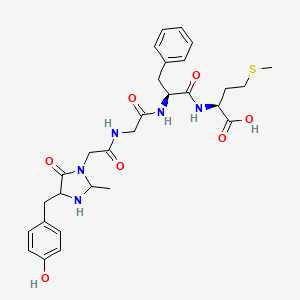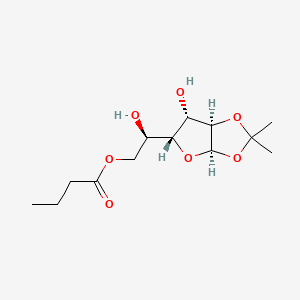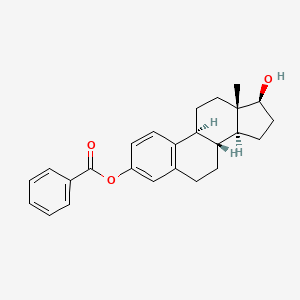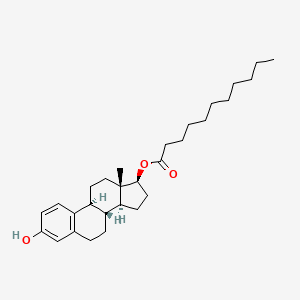
Eperezolid
Übersicht
Beschreibung
Eperezolid is an oxazolidinone antibiotic . It is characterized by a chemical structure including the oxazolidone ring with the S configuration of substituent at C5, the acylaminomethyl group linked to C5 and the N-aryl substituent .
Synthesis Analysis
The synthesis of Eperezolid involves the creation of a 2-Oxazolidinone ring via proline catalyzed stereoselective α-aminoxylation of an aldehyde . This ring is a common core structure during the synthesis of oxazolidinones class molecules . The synthesis of Eperezolid-like molecules has also been reported .
Molecular Structure Analysis
Eperezolid has a molecular formula of C18H23FN4O5 . It is characterized by a chemical structure including the oxazolidone ring with the S configuration of substituent at C5, the acylaminomethyl group linked to C5 and the N-aryl substituent .
Chemical Reactions Analysis
The synthesis of Eperezolid involves proline catalyzed α-aminoxylation of an aldehyde . This reaction results in the formation of a 2-Oxazolidinone ring, which is a common core structure during the synthesis of oxazolidinones class molecules . The synthesis of Eperezolid-like molecules has also been reported .
Physical And Chemical Properties Analysis
Eperezolid has a molecular weight of 394.39700 g/mol . It has a density of 1.37g/cm3 and a boiling point of 701.2ºC at 760 mmHg .
Wissenschaftliche Forschungsanwendungen
In Vitro Activity Against Bacteria
Eperezolid, as an oxazolidinone antibacterial agent, has been studied for its in vitro effectiveness against various bacteria. A study by Rybak et al. (1998) highlighted its activity against methicillin-susceptible and -resistant Staphylococcus aureus, coagulase-negative staphylococci, and vancomycin-susceptible and -resistant Enterococcus faecalis and Enterococcus faecium, showing good inhibitory activity (Rybak et al., 1998). Additionally, Bowersock et al. (2000) explored its activity against Rhodococcus equi strains isolated from humans and animals, finding it less active compared to linezolid (Bowersock et al., 2000).
Binding to Ribosomal Subunits
Lin et al. (1997) demonstrated that eperezolid binds specifically to the 50S ribosomal subunit of Escherichia coli, indicating a novel mechanism of action distinct from other antibiotics like chloramphenicol and lincomycin (Lin et al., 1997).
Treatment of Tuberculosis
In a study by Cynamon et al. (1999), the efficacy of eperezolid was evaluated in a murine model of tuberculosis, showing little activity in this model, highlighting the need for further evaluation before clinical studies with humans(Cynamon et al., 1999).
Effect on Mitochondrial Protein Synthesis
Nagiec et al. (2005) found that eperezolid inhibits mitochondrial protein synthesis, which resulted in a concentration-dependent inhibition of cell proliferation in various mammalian cells. This suggests potential applications in cellular and molecular biology research (Nagiec et al., 2005).
Mechanism of Action in Protein Synthesis
Shinabarger et al. (1997) investigated the mechanism of action of eperezolid in protein synthesis, demonstrating its role in inhibiting bacterial translation at the initiation phase, providing insights into its unique mode of action among antibacterial agents (Shinabarger et al., 1997).
Use in Experimental Intra-Abdominal Abscess Models
Research by Schülin et al. (1999) on eperezolid's effectiveness against Enterococcus faecalis and vancomycin-resistant Enterococcus faecium in a rat model of intra-abdominal abscess demonstrated its activity, albeit modest at the dosing regimens employed (Schülin et al., 1999).
Activity Against Anaerobic Bacteria
Yagi and Zurenko (1997) extended their evaluation of eperezolid to a variety of anaerobic bacteria, finding potent activity against Gram-positive organisms, contributing to its potential use in targeting anaerobic infections (Yagi & Zurenko, 1997).
Wirkmechanismus
Target of Action
Eperezolid, an oxazolidinone antibiotic, primarily targets the 50S ribosomal subunit of bacteria . The 50S subunit is a component of the bacterial ribosome, which plays a crucial role in protein synthesis. By targeting this subunit, Eperezolid interferes with the protein synthesis machinery of bacteria, leading to inhibition of bacterial growth .
Mode of Action
Eperezolid exerts its antibacterial action by binding to the 50S ribosomal subunit, specifically at the 23S rRNA . This binding inhibits the formation of a functional 70S initiation complex, a critical step in the process of protein synthesis . As a result, Eperezolid effectively halts protein synthesis at a very early stage, which prevents the bacteria from producing essential proteins needed for their growth and survival .
Biochemical Pathways
The primary biochemical pathway affected by Eperezolid is the protein synthesis pathway in bacteria. By binding to the 50S ribosomal subunit, Eperezolid disrupts the formation of the 70S initiation complex, a necessary component for the translation phase of protein synthesis . This disruption leads to the inhibition of protein synthesis, preventing the bacteria from producing vital proteins, which ultimately inhibits bacterial growth .
Pharmacokinetics
Eperezolid and its counterpart, Linezolid, have similar preclinical profiles, including solubility, antimicrobial potency, spectrum of activity, efficacy in murine infection models, optimal clearance, and pharmacokinetics in dogs . .
Result of Action
The primary result of Eperezolid’s action is the inhibition of bacterial growth. By disrupting protein synthesis, Eperezolid prevents bacteria from producing essential proteins, which are necessary for various cellular functions and bacterial replication . In a rat model of intra-abdominal abscess, Eperezolid treatment led to a significant reduction in bacterial density .
Action Environment
Factors such as water, sanitation, and hygiene can contribute to the development of resistant pathogens . Therefore, these factors could potentially influence the efficacy and stability of antibiotics like Eperezolid.
Zukünftige Richtungen
Oxazolidinones, including Eperezolid, have gained increasing interest due to their unique mechanism of action that assures high antibiotic efficiency and low susceptibility to resistance mechanisms . Currently, three new derivatives of oxazolidinones are undergoing clinical trials for the treatment of drug-resistant tuberculosis (TB), namely delpazolid, sutezolid, and TBI-223 .
Eigenschaften
IUPAC Name |
N-[[(5S)-3-[3-fluoro-4-[4-(2-hydroxyacetyl)piperazin-1-yl]phenyl]-2-oxo-1,3-oxazolidin-5-yl]methyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23FN4O5/c1-12(25)20-9-14-10-23(18(27)28-14)13-2-3-16(15(19)8-13)21-4-6-22(7-5-21)17(26)11-24/h2-3,8,14,24H,4-7,9-11H2,1H3,(H,20,25)/t14-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIMWTRCFFSTNMG-AWEZNQCLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC1CN(C(=O)O1)C2=CC(=C(C=C2)N3CCN(CC3)C(=O)CO)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NC[C@H]1CN(C(=O)O1)C2=CC(=C(C=C2)N3CCN(CC3)C(=O)CO)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23FN4O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50168028 | |
| Record name | Eperezolid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50168028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
394.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Eperezolid | |
CAS RN |
165800-04-4 | |
| Record name | Eperezolid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=165800-04-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Eperezolid [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0165800044 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Eperezolid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50168028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | EPEREZOLID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C460ZSU1OW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: Eperezolid is a protein synthesis inhibitor that acts on the initiation phase of bacterial translation. [, ] It binds to the 50S ribosomal subunit near its interface with the 30S subunit, preventing the formation of the 70S initiation complex. [, , ] This complex is crucial for the initiation of protein synthesis, and its disruption leads to the inhibition of bacterial growth.
A: No, Eperezolid does not inhibit the elongation or termination reactions of bacterial translation. [] Its primary effect is on the initiation complex formation.
A: The inhibition of protein synthesis by Eperezolid ultimately leads to bacteriostatic activity against susceptible bacteria. [, ] While generally considered bacteriostatic, Eperezolid has shown some bactericidal activity against specific organisms in experimental settings. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



